Cas no 670-83-7 (2,4-Diphenylimidazole)

2,4-Diphenylimidazole structure
2,4-Diphenylimidazole structure
商品名:2,4-Diphenylimidazole
CAS番号:670-83-7
MF:C15H12N2
メガワット:220.2692
MDL:MFCD07772899
CID:39483
PubChem ID:296732

2,4-Diphenylimidazole 化学的及び物理的性質

名前と識別子

    • 2,4-Diphenyl-1H-imidazole
    • 2,4-Diphenylimidazole
    • 2,4-Diphenyl-1-H-imidazole
    • 2,5-Diphenyl-1H-imidazole
    • 2,5-Diphenylimidazole
    • 1H-Imidazole, 2,4-diphenyl-
    • 2,4(5)-Diphenylimidazole
    • FHHCKYIBYRNHOZ-UHFFFAOYSA-N
    • Imidazole, 2,4-diphenyl-
    • NSC167196
    • PubChem8872
    • 2,4-Diphenylimidazol
    • Imidazole,4-diphenyl-
    • 1H-Imidazole,4-diphenyl-
    • 2,4-diphenyl-1H-imidazol
    • KSC625O1H
    • 1H-Imidazole,2,5-diphenyl-
    • AMBZ0108
    • 2,4-Diphenyl-1H-imidazole #
    • DT
    • PD189091
    • MFCD07772899
    • SY041700
    • 2,4-diphenyl-1H-imidazole;2,5-Diphenyl-1H-imidazole
    • 67-08-3
    • AC-1516
    • NSC-167196
    • AKOS015904049
    • FT-0659011
    • 670-83-7
    • A9007
    • CHEMBL327027
    • SCHEMBL16900284
    • BDBM50133778
    • TS-00502
    • AKOS025117309
    • 2,4-diphenyl imidazole
    • AM85870
    • CS-0156399
    • DTXSID40304756
    • SCHEMBL528246
    • Imidazole, 2,4(or 2,5)-diphenyl-
    • imidazole, 2,4(5)-diphenyl-
    • DTXCID10255887
    • DB-073834
    • MDL: MFCD07772899
    • インチ: 1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
    • InChIKey: FHHCKYIBYRNHOZ-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC([H])=C1C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 220.10000
  • どういたいしつりょう: 220.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 28.7
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: ホワイトクリスタル
  • 密度みつど: 1.149
  • ふってん: 461.2°C at 760 mmHg
  • フラッシュポイント: 254.7 °C
  • 屈折率: 1.627
  • PSA: 28.68000
  • LogP: 3.74370

2,4-Diphenylimidazole セキュリティ情報

2,4-Diphenylimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A134289-10g
2,5-Diphenyl-1H-imidazole
670-83-7 98%
10g
$43.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD67215-250mg
2,5-Diphenyl-1H-imidazole
670-83-7 98%
250mg
¥33.0 2023-09-02
abcr
AB245059-1 g
2,4-Diphenyl-1H-imidazole, 95%; .
670-83-7 95%
1 g
€74.40 2023-07-20
abcr
AB245059-5g
2,4-Diphenyl-1H-imidazole, 95%; .
670-83-7 95%
5g
€93.80 2025-02-15
eNovation Chemicals LLC
D661140-25g
2,4-Diphenylimidazole
670-83-7 97%
25g
$730 2024-06-05
eNovation Chemicals LLC
D379900-5g
2,4-Diphenylimidazole
670-83-7 98%
5g
$120 2024-05-24
abcr
AB245059-5 g
2,4-Diphenyl-1H-imidazole, 95%; .
670-83-7 95%
5 g
€96.80 2023-07-20
TRC
D496275-50mg
2,4-Diphenylimidazole
670-83-7
50mg
$ 65.00 2022-06-05
Apollo Scientific
OR2884-10g
2,4-Diphenyl-1H-imidazole
670-83-7 98%
10g
£75.00 2023-09-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD67215-5g
2,5-Diphenyl-1H-imidazole
670-83-7 98%
5g
¥103.0 2024-04-18

2,4-Diphenylimidazole 関連文献

2,4-Diphenylimidazoleに関する追加情報

Recent Advances in the Study of 2,4-Diphenylimidazole (CAS: 670-83-7) in Chemical Biology and Pharmaceutical Research

2,4-Diphenylimidazole (CAS: 670-83-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic compound, characterized by its imidazole core flanked by two phenyl groups, has been the subject of numerous studies exploring its biological activities, mechanism of action, and potential as a scaffold for drug development. Recent literature highlights its role as a promising candidate in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,4-Diphenylimidazole derivatives exhibit potent inhibitory effects against cyclooxygenase-2 (COX-2), with selectivity over COX-1. The research team systematically modified the parent compound at various positions and identified several derivatives with improved anti-inflammatory activity and reduced gastrointestinal toxicity compared to traditional NSAIDs. Molecular docking studies revealed that these compounds bind to the active site of COX-2 through specific hydrophobic interactions and hydrogen bonding, providing insights for further structural optimization.

In oncology research, a recent breakthrough published in Nature Chemical Biology (2024) reported that 2,4-Diphenylimidazole analogs can selectively target cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. The lead compound in this series showed remarkable antitumor activity in xenograft models of breast and prostate cancer, with minimal toxicity to normal cells. The study employed advanced techniques including CRISPR-Cas9 screening and proteomic profiling to elucidate the compound's mechanism of action, revealing its unique ability to disrupt cancer cell metabolism while sparing normal tissues.

The antimicrobial potential of 2,4-Diphenylimidazole has also gained attention in the context of rising antibiotic resistance. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that certain derivatives of this compound exhibit broad-spectrum activity against multidrug-resistant Gram-positive bacteria, including MRSA and VRE strains. The researchers identified that these compounds interfere with bacterial cell wall biosynthesis by targeting specific enzymes in the peptidoglycan synthesis pathway, representing a novel mechanism distinct from existing antibiotics.

From a chemical biology perspective, recent work has explored the use of 2,4-Diphenylimidazole as a versatile scaffold for developing chemical probes. A 2023 publication in Chemical Science described the synthesis of photoaffinity-labeled derivatives that enabled the identification of previously unknown protein targets in cellular systems. These tools have proven valuable for target deconvolution and understanding the polypharmacology of related compounds in complex biological systems.

In terms of drug delivery and formulation, innovative approaches have been developed to address the solubility challenges associated with 2,4-Diphenylimidazole. A 2024 study in the International Journal of Pharmaceutics reported the successful development of nanoparticle-based delivery systems that significantly enhance the compound's bioavailability while maintaining its pharmacological activity. These advancements open new possibilities for clinical translation of 2,4-Diphenylimidazole-based therapeutics.

Looking forward, the diverse biological activities and structural versatility of 2,4-Diphenylimidazole position it as a promising lead compound for multiple therapeutic areas. Ongoing research focuses on further optimizing its pharmacological properties, expanding its therapeutic applications, and advancing promising candidates through preclinical development. The compound's unique chemical features and demonstrated biological effects make it a valuable subject for continued investigation in chemical biology and drug discovery.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:670-83-7)2,4-Diphenylimidazole
A9007
清らかである:99%
はかる:100g
価格 ($):198.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:670-83-7)2,4-Diphenylimidazole
sfd11898
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ